
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an aminomethyl group and two hydroxyl groups attached to a phthalide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide typically involves the reaction of phthalide derivatives with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The industrial process may also include rigorous quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic anhydrides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted phthalides .
Scientific Research Applications
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The hydroxyl groups may also participate in redox reactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminomethyl-5-hydroxyphthalide
- 3-Aminomethyl-6-hydroxyphthalide
- 3-Aminomethyl-5,6-dimethoxyphthalide
Uniqueness
3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide is unique due to the presence of both hydroxyl groups on the phthalide core, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
CAS No. |
78219-03-1 |
|---|---|
Molecular Formula |
C9H10BrNO4 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
3-(aminomethyl)-5,6-dihydroxy-3H-2-benzofuran-1-one;hydrobromide |
InChI |
InChI=1S/C9H9NO4.BrH/c10-3-8-4-1-6(11)7(12)2-5(4)9(13)14-8;/h1-2,8,11-12H,3,10H2;1H |
InChI Key |
ZOXXBHYZISKNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(OC(=O)C2=CC(=C1O)O)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



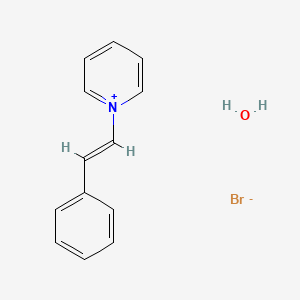
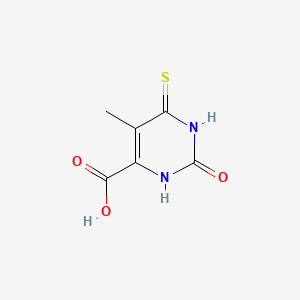
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)

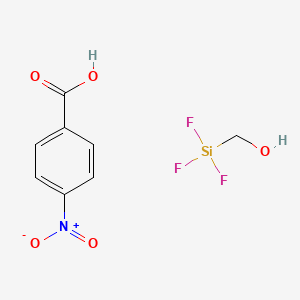
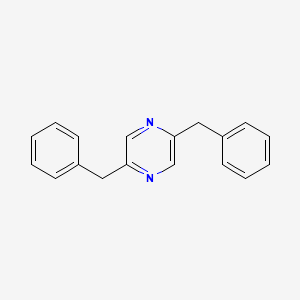
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)


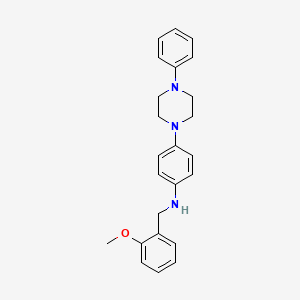
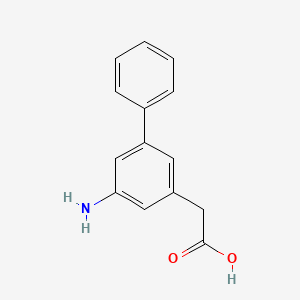
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)

